2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol
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Overview
Description
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol is a complex organic compound with a unique structure that includes both an amino group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the cyclization of a suitable naphthalene derivative with an amino alcohol under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
3,5,8a-trimethyl-4,4a,8a,9-tetrahydronaphtho[2,3-b]furan: Contains a furan ring and different functional groups.
Uniqueness
2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol is unique due to its specific combination of an amino group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52252-02-5 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-amino-3a,4,9,9a-tetrahydrobenzo[f][1,3]benzoxazol-8-ol |
InChI |
InChI=1S/C11H12N2O2/c12-11-13-8-4-6-2-1-3-9(14)7(6)5-10(8)15-11/h1-3,8,10,14H,4-5H2,(H2,12,13) |
InChI Key |
SFCYHHTWJFDQMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC3=C1C=CC=C3O)OC(=N2)N |
Origin of Product |
United States |
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